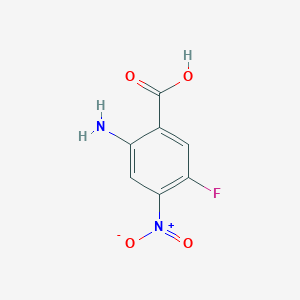

2-Amino-5-fluoro-4-nitrobenzoic acid

Übersicht

Beschreibung

2-Amino-5-fluoro-4-nitrobenzoic acid is a compound with the molecular formula C7H5FN2O4 . It is used in various chemical and biological applications .

Molecular Structure Analysis

The molecular structure of 2-Amino-5-fluoro-4-nitrobenzoic acid consists of an aromatic ring with amino, fluoro, and nitro functional groups, as well as a carboxylic acid group . The molecular weight of this compound is 200.12 g/mol .Physical And Chemical Properties Analysis

2-Amino-5-fluoro-4-nitrobenzoic acid is a powder with a molecular weight of 200.13 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis of Dibenz[b,f]oxazepin-11(10H)-ones

This compound is utilized in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones through a nucleophilic aromatic substitution (S_NAr) reaction. The fluorine atom in 2-Amino-5-fluoro-4-nitrobenzoic acid is replaced by the OH group of various 2-aminophenols on solid support . This reaction is significant in the development of new pharmaceuticals and complex organic molecules.

Creation of Substituted Dibenzazocines

Another application involves the synthesis of substituted dibenzazocines on solid support. Similar to the previous application, this also employs S_NAr of fluorine in 2-Amino-5-fluoro-4-nitrobenzoic acid with the OH function of immobilized polysubstituted phenols . Dibenzazocines have potential uses in medicinal chemistry due to their complex structure and biological activity.

Development of Oxazepines

2-Amino-5-fluoro-4-nitrobenzoic acid is a precursor in the synthesis of oxazepines. Oxazepines are heterocyclic compounds that are of interest due to their pharmacological properties, including anticonvulsant and anxiolytic activities .

Intermediate for Quinazolinones

This compound acts as an intermediate in the synthesis of novel quinazolinones, which are potential inhibitors of p38α mitogen-activated protein kinase (MAPK) . MAPKs play a crucial role in cellular signaling, and their inhibitors are sought after for the treatment of inflammatory diseases and cancer.

Pharmaceutical Building Blocks

2-Amino-5-fluoro-4-nitrobenzoic acid serves as a building block in pharmaceutical research, particularly in the design and synthesis of bioactive molecules. Its reactive sites make it a versatile reagent for constructing a wide range of chemical entities with potential therapeutic applications .

Research in Nucleophilic Aromatic Substitution Reactions

The compound is also used to study the mechanisms of nucleophilic aromatic substitution reactions. Its reactivity with different nucleophiles helps in understanding the kinetics and thermodynamics of these types of reactions, which are fundamental in organic synthesis .

Safety and Hazards

Wirkmechanismus

Target of Action

It is known to participate in the synthesis of novel quinazolinones that are potential inhibitors ofp38α mitogen-activated protein kinase (MAPK) . MAPKs play a crucial role in cellular signaling related to inflammation, cell differentiation, cell division, cell death, and tumorigenesis .

Mode of Action

Nitro compounds, such as this one, are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and properties, potentially influencing its interaction with its targets .

Biochemical Pathways

As a potential inhibitor of p38α mapk, it may impact the mapk signaling pathway . This pathway is involved in various cellular processes, including inflammation, cell differentiation, and apoptosis .

Pharmacokinetics

Nitro compounds generally have high dipole moments and low volatility, which may influence their bioavailability .

Result of Action

As a potential inhibitor of p38α mapk, it may have effects on cellular signaling and processes such as inflammation and cell differentiation .

Eigenschaften

IUPAC Name |

2-amino-5-fluoro-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O4/c8-4-1-3(7(11)12)5(9)2-6(4)10(13)14/h1-2H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJVJQGXIAONSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)[N+](=O)[O-])N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-fluoro-4-nitrobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)

![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)

![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)